![molecular formula C2H4BrCl B566967 1-Bromo-2-chloroethane-d4 CAS No. 1219795-52-4](/img/structure/B566967.png)
1-Bromo-2-chloroethane-d4
Overview
Description
1-Bromo-2-chloroethane-d4 is an isotope labelled compound of 1-Bromo-2-chloroethane . It is a clear colorless liquid with a sweet chloroform-like odor . It currently has no commercial uses, but small amounts may be imported and used for research and development .
Synthesis Analysis
1-Bromo-2-chloroethane is used in the preparation of potent P-glycoprotein inhibitors carrying a polycyclic scaffold . It was also used in regio- and diastereoselective synthesis of 2-alkylidenetetrahydrofurans .Molecular Structure Analysis
The molecular formula of 1-Bromo-2-chloroethane-d4 is C2H4BrCl . The molecular weight is 143.410 . The structure of this compound can also be represented as ClCH2CH2Br .Chemical Reactions Analysis
1-Bromo-2-chloroethane is incompatible with strong bases, strong oxidizing agents, and magnesium . It undergoes dissociative double ionization and multi-photon ionization when irradiated by the 800nm femtosecond laser field .Physical And Chemical Properties Analysis
1-Bromo-2-chloroethane-d4 is a liquid at room temperature . It has a refractive index of 1.488 , a boiling point of 106-107 °C , and a density of 1.723 g/mL at 25 °C . It is slightly soluble in water .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Bromo-2-chloroethane-d4 can be utilized in the regio- and diastereoselective synthesis of 2-alkylidenetetrahydrofurans, which are valuable intermediates in the production of various heterocyclic compounds .
Organic Synthesis Intermediate
This compound serves as an intermediate for various organic synthesis processes, aiding in the construction of complex molecular structures .
Solvent Use
Due to its chemical properties, 1-Bromo-2-chloroethane-d4 may be used as a solvent in specialized organic reactions where isotopic labeling is necessary .
Fumigant Applications
While its non-deuterated form is used as a fumigant, the deuterated version might be used in research settings to study fumigation processes or environmental impact via isotopic tracing .
NMR Spectroscopy
The deuterated form is likely used in NMR spectroscopy as a standard or for tracing the path of bromine and chlorine through chemical reactions due to its isotopic labeling .
Isotopic Tracer Experiments
In biochemical and environmental studies, 1-Bromo-2-chloroethane-d4 can be employed as an isotopic tracer to follow the movement and transformation of compounds within systems .
Pharmaceutical Research
It may be used in pharmaceutical research to synthesize labeled compounds for pharmacokinetics and metabolic studies .
Material Science
In material science, this compound could be used to create labeled polymers or other materials for studying degradation processes or material properties .
Safety and Hazards
1-Bromo-2-chloroethane-d4 is toxic if inhaled and causes respiratory tract irritation . Prolonged or repeated skin contact may cause dermatitis . It may cause cancer according to animal studies . Prolonged or repeated exposure may cause nausea, dizziness, and headache . There is a possible risk of irreversible effects .
Mechanism of Action
Target of Action
1-Bromo-2-chloroethane-d4, also known as Ethylene bromochloride, is a compound used in organic synthesis . It is primarily used as a reagent in the preparation of potent P-glycoprotein inhibitors carrying a polycyclic scaffold . P-glycoprotein is a protein that pumps foreign substances out of cells and plays a crucial role in the absorption, distribution, and excretion of many drugs .
Mode of Action
It has been observed that the compound undergoes dissociative double ionization and multi-photon ionization when irradiated by an 800nm femtosecond laser field . This suggests that the compound may interact with its targets through a process of ionization, leading to changes at the molecular level.
Biochemical Pathways
Given its use in the synthesis of p-glycoprotein inhibitors, it can be inferred that the compound may influence pathways related to drug absorption, distribution, and excretion .
Pharmacokinetics
The compound is known to be soluble in water , which may influence its absorption and distribution in the body.
Result of Action
Given its use in the synthesis of p-glycoprotein inhibitors, it can be inferred that the compound may have an effect on the function of p-glycoprotein, potentially influencing the absorption, distribution, and excretion of various drugs .
Action Environment
It is known that the compound should be kept in a dry, cool, and well-ventilated place . This suggests that factors such as temperature, humidity, and ventilation may influence the compound’s stability and efficacy.
properties
IUPAC Name |
1-bromo-2-chloro-1,1,2,2-tetradeuterioethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYHHJPAARCAIE-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300702 | |
Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloroethane-d4 | |
CAS RN |
1219795-52-4 | |
Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219795-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.